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These application notes provide a comprehensive guide for establishing and utilizing patient-
derived xenograft (PDX) models to evaluate the efficacy of ABN401, a selective c-MET
inhibitor.[1][2] PDX models are a valuable preclinical tool, as they closely mimic the
heterogeneity and molecular characteristics of human tumors, offering a more predictive model
for therapeutic response compared to traditional cell line-derived xenografts.[3][4][5]

ABNA401 is a potent and selective tyrosine kinase inhibitor that targets the c-MET receptor.
Dysregulation of the c-MET signaling pathway, through mechanisms such as MET exon 14
skipping, gene amplification, or protein overexpression, is a known driver in various solid
tumors, including non-small cell lung cancer (NSCLC). ABN401 has demonstrated promising
anti-tumor activity in preclinical and clinical settings, particularly in cancers with c-MET
alterations. The use of well-characterized PDX models is crucial for further elucidating the
therapeutic potential of ABN401 and identifying patient populations most likely to benefit from
this targeted therapy.

Mechanism of Action of ABN401

ABNA401 functions by binding to the ATP-binding site of the MET tyrosine kinase, which inhibits
its kinase activity and prevents the phosphorylation of downstream signaling molecules. This
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disruption of the c-MET signaling cascade can lead to the inhibition of tumor cell proliferation,
survival, invasion, and angiogenesis.
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Figure 1: ABN401 inhibits c-MET signaling.

Experimental Protocols

The following protocols outline the key steps for establishing and utilizing ABN401 PDX
models. These are generalized protocols and may require optimization based on the specific
tumor type and laboratory conditions.

Patient-Derived Tumor Tissue Acquisition and
Processing

This protocol describes the initial steps of obtaining and preparing patient tumor tissue for
implantation into immunodeficient mice.

Materials:

« Sterile collection container with transport medium (e.g., DMEM or RPMI-1640 with 10% FBS
and antibiotics)

 Sterile surgical instruments (scalpels, forceps)
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e Petri dishes

* Phosphate-buffered saline (PBS), sterile, cold
» Biosafety cabinet

Procedure:

» Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions, following
approved institutional guidelines and with informed patient consent.

» Immediately place the tissue in the collection container with transport medium on ice.

« In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or
debris.

e Place the tissue in a petri dish containing a small amount of transport medium.
» Using sterile scalpels, carefully remove any non-tumor or necrotic tissue.
e Mince the tumor tissue into small fragments of approximately 2-3 mms.

e A portion of the tissue should be cryopreserved for future use, and another portion fixed in
formalin and embedded in paraffin for histological analysis.

Subcutaneous Implantation of Tumor Fragments

This protocol details the surgical procedure for implanting tumor fragments into
immunodeficient mice.

Materials:

Immunodeficient mice (e.g., NOD/SCID, NSG)

Anesthetic (e.qg., isoflurane)

Surgical instruments (forceps, scissors)

Surgical clips or sutures
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e Betadine and 70% ethanol

e Tumor fragments (from Protocol 1)

o Matrigel (optional, may improve engraftment rates)

Procedure:

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

e Shave the fur on the flank of the mouse and sterilize the area with betadine and 70%
ethanol.

e Make a small incision (approximately 5 mm) in the skin.

» Using blunt forceps, create a subcutaneous pocket.

o (Optional) Inject a small volume of Matrigel into the pocket.

e Implant one to two tumor fragments into the subcutaneous pocket.
¢ Close the incision with surgical clips or sutures.

e Monitor the mouse until it has fully recovered from anesthesia.

PDX Model Monitoring and Passaging

This protocol describes the process of monitoring tumor growth and passaging the tumor to
subsequent generations of mice.

Materials:

Calipers

Anesthetic

Surgical instruments

Sterile collection tubes
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Procedure:

Monitor the mice regularly (2-3 times per week) for tumor growth by visual inspection and
caliper measurements.

Calculate the tumor volume using the formula: Volume = (Length x Width?) / 2.

When the tumor reaches the desired size (e.g., 1000-1500 mms3), euthanize the mouse
according to institutional guidelines.

Aseptically harvest the tumor.

A portion of the tumor can be used for immediate passaging into new mice (following
Protocol 2), while other portions can be cryopreserved or used for molecular and histological
analysis.

It is recommended to use early-passage tumors for efficacy studies to maintain the
characteristics of the original patient tumor.

ABNA401 Efficacy Studies in PDX Models

This protocol provides a framework for conducting preclinical efficacy studies of ABN401 in
established PDX models.

Materials:

Established PDX models with desired c-MET alterations

ABNA401, formulated for in vivo administration

Vehicle control

Dosing syringes and needles

Calipers

Procedure:

Expand the desired PDX model to generate a cohort of tumor-bearing mice.
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e When tumors reach a palpable size (e.g., 100-200 mmg), randomize the mice into treatment
and control groups.

o Administer ABN401 or vehicle control to the respective groups according to the desired dose
and schedule. ABN401 is an orally bioavailable inhibitor.

e Monitor tumor growth and body weight regularly throughout the study.

o At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic
and biomarker analysis (e.g., Western blot for c-MET phosphorylation,

immunohistochemistry).

Data Presentation

The following tables summarize key data related to ABN401 and its evaluation in preclinical

models.

Table 1: Preclinical Efficacy of ABN401 in c-MET Altered Models

c-MET ABN401
Model Type . Outcome Reference
Alteration Treatment
Inhibition of c-
MET
¢c-MET addicted ]
Xenograft Dose-dependent  phosphorylation
cancer cells
and downstream
signaling
¢c-MET addicted - Anti-tumor
PDX Not specified o
cancer activity
c-MET Experimental Tumor
NSCLC PDX o _ _
amplification anti-cMET ADC regression
Table 2: Clinical Trial Data for ABN401 in NSCLC
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Patient -
Phase . ABNA401 Dose Key Findings Reference
Population
Well-tolerated,
) promising anti-
Advanced solid ] o
Phase 1 50-1200 mg daily  tumor activity, 2
tumors _
partial responses
in NSCLC
Objective
NSCLC with response rate of
Phase 2 MET exon 14 800 mg daily 75% in
skipping treatment-naive
patients
Visualizations

The following diagrams illustrate the experimental workflow for establishing PDX models and

the signaling pathway targeted by ABN401.
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Figure 2: Workflow for establishing ABN401 PDX models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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